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Compound Name:
(R)-1-(6-Methoxy-1H-indol-3-

yl)propan-2-amine

Cat. No.: B11899267 Get Quote

Executive Summary
This technical guide analyzes the pharmacological and structural determinants of methoxy-

substituted tryptamines, a subclass of indolealkylamines distinguished by their unique "atypical"

psychedelic profiles. Unlike the classic 4-substituted tryptamines (e.g., psilocybin) or ergolines,

the 5-methoxy (5-MeO) series exhibits a distinct functional selectivity bias toward the 5-HT1A

receptor while maintaining full agonism at 5-HT2A. This document dissects the Structure-

Activity Relationship (SAR) governing these interactions, details the metabolic pathways

dictating their bioavailability, and provides validated protocols for their synthesis and

characterization.

Chemical Architecture & SAR Logic
The core scaffold consists of an indole ring substituted at the 4, 5, 6, or 7 positions with a

methoxy (-OCH₃) group and an ethylamine side chain with varying N-substitutions.

Positional Isomerism: The Methoxy Vector
The position of the methoxy group is the primary determinant of receptor affinity and metabolic

stability.

5-Methoxy (5-MeO): This substitution pattern mimics the endogenous neurotransmitter

serotonin (5-HT) most closely (which is 5-hydroxy).
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Effect: drastically increases lipophilicity compared to 5-OH, facilitating Blood-Brain Barrier

(BBB) penetration.

Binding: Enhances affinity for 5-HT1A significantly (Ki < 5 nM) and retains high affinity for

5-HT2A.[1]

4-Methoxy (4-MeO): A positional isomer of psilocin (4-HO-DMT) O-methyl ether.[2]

Effect: Steric hindrance at the 4-position forces the ethylamine side chain into a specific

conformation via hydrogen bonding with the indole NH.

Binding: Retains 5-HT2A affinity but exhibits a ~20-fold reduction in 5-HT1A affinity

compared to the 5-MeO isomer.[2]

6-Methoxy (6-MeO):

Effect: Generally results in a loss of psychoactive potency. While it binds to 5-HT2A, in

silico and functional assays suggest it may act as an antagonist or lack the necessary

functional bias to trigger the psychedelic cascade.

N-Substitution: Steric & Electronic Tuning
Modifications to the terminal amine modulate metabolic protection (MAO resistance) and

receptor subtype selectivity.

N,N-Dimethyl (DMT): The baseline.[3] Rapidly degraded by MAO-A.[4][5][6]

N-Isopropyl (MiPT/DiPT): Bulky groups increase lipophilicity and steric hindrance, reducing

MAO susceptibility.

5-MeO-MiPT: "Moxy". Balances MAO resistance with high oral bioavailability.

5-MeO-DiPT: "Foxy". The di-isopropyl substitution further reduces 5-HT1A affinity relative

to 5-HT2A, altering the qualitative effect profile.

Pharmacodynamics: Receptor Binding & Functional
Selectivity[7][8]
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The defining characteristic of 5-MeO tryptamines is their dual-binding profile and full agonism.

Binding Affinity Data (Ki)
The following table synthesizes binding affinities from radioligand displacement assays. Lower

Ki indicates higher affinity.[4]

Compound
5-HT1A Ki
(nM)

5-HT2A Ki
(nM)

5-HT2C Ki
(nM)

SERT Ki
(nM)

Selectivity
(1A vs 2A)

5-MeO-DMT 1.9 - 3.0 200 - 1000 ~1500 2184 High 1A Bias

4-MeO-DMT 235 68 - 1300 340 >10,000
Moderate 2A

Bias

5-MeO-MiPT 60 160 - ~3000 Balanced

Bufotenine ~100 14 - - High 2A Bias

LSD (Ref) 1.1 2.9 23 -
Balanced/Hig

h Potency

Note: While 5-MeO-DMT has a lower binding affinity (higher Ki) for 5-HT2A compared to LSD, it

acts as a Full Agonist in functional assays (high Emax), whereas LSD is a partial agonist.

Signaling Pathways
The "atypical" nature of 5-MeO-DMT arises from its massive stimulation of 5-HT1A (Gi/o

coupled) alongside 5-HT2A (Gq coupled). This contrasts with classic psychedelics which

primarily drive the 5-HT2A pathway.[4][7]
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Inhibitory Pathway (Anxiolysis/Sedation)

Psychedelic Pathway (Hallucination)5-MeO-DMT

5-HT1A Receptor
 High Affinity

(Ki ~2nM)

5-HT2A Receptor

 Full Agonist
(Ki ~200nM)

Gi/o Protein Adenylyl Cyclase
Inhibition

↓ cAMP

Gq Protein Phospholipase C ↑ Ca2+ Release

Click to download full resolution via product page

Figure 1: Dual signaling mechanism of 5-MeO-DMT showing simultaneous activation of Gi

(inhibitory) and Gq (excitatory) pathways.

Pharmacokinetics & Metabolism[4][5][9][10][11]
Metabolic Liability
The 5-methoxy group does not protect the ethylamine side chain from oxidative deamination.

MAO-A: Rapidly converts 5-MeO-DMT into 5-methoxyindoleacetic acid (5-MIAA), rendering it

orally inactive without an MAOI (e.g., harmaline).

CYP2D6: Performs O-demethylation to yield Bufotenine (5-HO-DMT).[6] Bufotenine is a

potent 5-HT2A agonist but has poor BBB permeability due to the polar hydroxyl group.

Safety Implications (Serotonin Toxicity)
Unlike classic psychedelics, 5-MeO-tryptamines carry a risk of serotonin toxicity (serotonin

syndrome) when combined with MAOIs or SSRIs. This is due to the combination of:

Inhibition of SERT (Serotonin Transporter).

Full agonism at post-synaptic receptors.

Blockade of metabolic clearance (if MAOIs are used).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b11899267?utm_src=pdf-body-img
https://scispace.com/pdf/psychedelic-5-methoxy-n-n-dimethyltryptamine-metabolism-3x01kzfcqh.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11899267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis & Validation
Method: Speeter-Anthony Tryptamine Synthesis (Optimized) Objective: Synthesis of 5-MeO-

DMT from 5-Methoxyindole.

Workflow Diagram

5-Methoxyindole

Step 1: Acylation
(Oxalyl Chloride, Et2O, 0°C)

Intermediate:
Indole-3-glyoxalyl Chloride

Step 2: Amidation
(Dimethylamine HCl, NaOH)

Intermediate:
Indole-3-glyoxylamide

Step 3: Reduction
(LiAlH4, THF, Reflux)

Product:
5-MeO-DMT Freebase

Click to download full resolution via product page
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Figure 2: The Speeter-Anthony synthetic route, the industry standard for tryptamine production.

Step-by-Step Protocol
Step 1: Formation of the Glyoxylamide

Reagents: Dissolve 5-Methoxyindole (10 mmol) in anhydrous diethyl ether (50 mL).

Addition: Add oxalyl chloride (12 mmol) dropwise at 0°C under nitrogen atmosphere. The

reaction is exothermic; maintain temperature < 5°C.

Observation: A bright orange/red precipitate (glyoxalyl chloride) will form immediately. Stir for

1 hour.

Amidation: Introduce dimethylamine (gas or 40% aq. solution, excess) rapidly. The color will

shift to pale yellow.

Isolation: Filter the solid glyoxylamide, wash with water and ether. Dry in vacuo.

Checkpoint: 1H NMR should show loss of Indole C-3 proton.

Step 2: Reduction to Amine

Setup: Suspend Lithium Aluminum Hydride (LiAlH4, 30 mmol) in anhydrous THF (100 mL) in

a flame-dried flask.

Addition: Add the dried glyoxylamide slowly (solid addition or Soxhlet extraction if solubility is

poor).

Reflux: Heat to reflux for 14–24 hours. The amide carbonyl is reduced to the methylene

group.

Quench: Cool to 0°C. Use the Fieser method: Add x mL H2O, x mL 15% NaOH, 3x mL H2O.

Filter the granular precipitate.

Purification: Evaporate THF. Recrystallize the residue from hexane/ethyl acetate.

Validation Parameters:
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Melting Point: 69–70°C (Freebase).

Mass Spec: [M+H]+ = 219.15.

1H NMR (CDCl3): δ 3.85 (s, 3H, OMe), 2.35 (s, 6H, NMe2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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